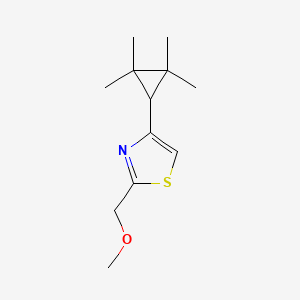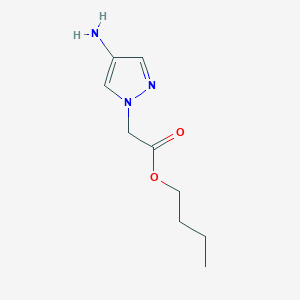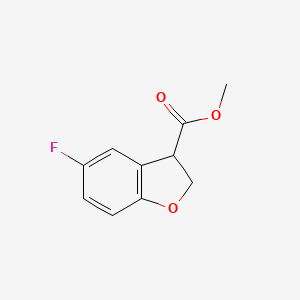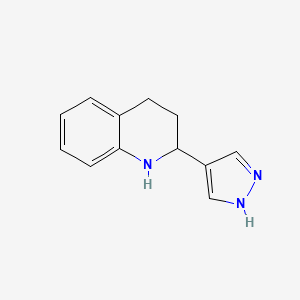
2-(Methoxymethyl)-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxymethyl)-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a methoxymethyl group and a tetramethylcyclopropyl group attached to the thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.
Attachment of the Tetramethylcyclopropyl Group: The tetramethylcyclopropyl group can be introduced through a Friedel-Crafts alkylation reaction using tetramethylcyclopropyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the thiazole ring or the methoxymethyl group, potentially leading to the formation of thiazolidines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the methoxymethyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, thiazolidines.
Substitution: Various substituted thiazoles and derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry.
Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(Methoxymethyl)-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole would depend on its specific application. In a biological context, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the thiazole ring and the unique substituents may allow it to modulate specific biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methoxymethyl)-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-oxazole: Similar structure but with an oxygen atom replacing the sulfur atom in the ring.
2-(Methoxymethyl)-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-imidazole: Similar structure but with an additional nitrogen atom in the ring.
2-(Methoxymethyl)-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-pyrazole: Similar structure but with a different ring system.
Uniqueness
The uniqueness of 2-(Methoxymethyl)-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole lies in its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H19NOS |
|---|---|
Peso molecular |
225.35 g/mol |
Nombre IUPAC |
2-(methoxymethyl)-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole |
InChI |
InChI=1S/C12H19NOS/c1-11(2)10(12(11,3)4)8-7-15-9(13-8)6-14-5/h7,10H,6H2,1-5H3 |
Clave InChI |
MKKQEFHWCYYJEA-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C1(C)C)C2=CSC(=N2)COC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{Bicyclo[4.1.0]heptan-1-yl}ethan-1-amine](/img/structure/B13200608.png)
![Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B13200611.png)
![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-2-(1,3-oxazol-5-yl)-5-[(1H-pyrazol-1-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B13200620.png)
![3-Methyl-3-{7-oxabicyclo[2.2.1]heptan-2-yl}oxirane-2-carbonitrile](/img/structure/B13200627.png)


![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde](/img/structure/B13200646.png)
![3-Bromo-5-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13200647.png)
![4-(2-{[(Furan-2-yl)methyl]sulfanyl}ethyl)piperidine](/img/structure/B13200661.png)

![tert-Butyl N-{6-oxo-6-[2-(propan-2-yl)phenyl]hexyl}carbamate](/img/structure/B13200665.png)


